GSK3395879
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Overview
Description
Chemical Reactions Analysis
GSK3395879 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents like DMSO and catalysts specific to the reaction type. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GSK3395879 is widely used in scientific research to study the biology of TRPV4 channels. It has been shown to inhibit TRPV4-mediated pulmonary edema in an in vivo rat model . This compound is also used in the development of new heart failure medicines and as a tool for studying TRPV4-related diseases .
Mechanism of Action
GSK3395879 exerts its effects by selectively antagonizing the TRPV4 channel. This inhibition occurs with an IC50 of 1 nM for human TRPV4 . The molecular targets and pathways involved include the TRPV4 channel, which plays a role in various physiological processes such as osmoregulation, mechanosensation, and thermosensation .
Comparison with Similar Compounds
GSK3395879 is unique in its high selectivity and oral bioavailability as a TRPV4 antagonist. Similar compounds include methyl salicylate, oleoyl serotonin, and capsaicin, which also target TRP channels but have different selectivity and activity profiles . For example, oleoyl serotonin is an antagonist of TRPV1 with an IC50 of 2.57 μM, while capsaicin is a TRPV1 agonist with an EC50 of 0.29 μM .
Properties
IUPAC Name |
2-[(3R,4S)-4-(4-cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F4N3O5S/c21-16-6-15(3-1-12(16)7-25)32-18-9-27(10-19(18,29)11-28)33(30,31)17-4-2-14(20(22,23)24)5-13(17)8-26/h1-6,18,28-29H,9-11H2/t18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYCYIKGBWRQBC-RBUKOAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@](CN1S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C#N)(CO)O)OC3=CC(=C(C=C3)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F4N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.